1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole
Beschreibung
Eigenschaften
IUPAC Name |
1-ethyl-2-(furan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUMUHGCBNBEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with furfural in the presence of a catalyst. One common method involves mixing o-phenylenediamine (2 mmol) and furfural (2 mmol) in ethanol with ammonium chloride as a catalyst. The reaction mixture is stirred at 80°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Cyclocondensation of o-Phenylenediamine
-
Reactants : o-Phenylenediamine reacts with furfural (furan-2-carbaldehyde) in the presence of ammonium chloride or Na₂S₂O₄ (sodium dithionite) under acidic conditions .
-
Conditions : Ethanol or MeOH/H₂O (1:1) at 60–80°C for 4–16 hours .
-
Mechanism : Reductive cyclization forms the benzimidazole core, with the furan-2-yl group introduced at position 2 .
N-Alkylation for Ethyl Substitution
-
Reactants : The 1H-benzimidazole intermediate undergoes alkylation with ethyl iodide or ethyl bromide.
-
Conditions : Base-mediated (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C .
-
Yield : Reported yields for analogous N-alkylated benzimidazoles range from 70–87% .
Functionalization Reactions
The ethyl and furan substituents enable further derivatization:
Electrophilic Aromatic Substitution
-
Nitration/Sulfonation : The electron-rich benzimidazole ring undergoes nitration at position 5 or 6 using HNO₃/H₂SO₄ .
-
Halogenation : Bromine or chlorine can be introduced via NBS (N-bromosuccinimide) or Cl₂ gas .
Cross-Coupling Reactions
-
Suzuki–Miyaura : The furan-2-yl group participates in palladium-catalyzed coupling with aryl boronic acids .
-
Buchwald–Hartwig : Amination at position 1 using Pd(OAc)₂ and Xantphos .
Enzymatic Interactions
-
The imidazole ring acts as a hydrogen-bond donor/acceptor in biological systems, similar to histidine residues .
-
Derivatives show antibacterial activity against Staphylococcus aureus (MIC: 32–1024 µg/mL) and antifungal activity against Candida albicans .
Inhibition Studies
-
Analogous 1-ethyl-benzimidazoles inhibit NLRP3 inflammasomes (IC₅₀: ~10 µM) .
-
Substitution at position 2 (furan-2-yl) enhances target binding via π–π stacking .
Reaction Optimization Data
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Na₂S₂O₄, MeOH/H₂O, 70°C, 16 h | 87.4 | |
| N-Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | 79.8 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | 65–72 |
Structural and Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 1.52 (t, 3H, CH₂CH₃), 4.93–4.99 (q, 2H, NCH₂), 6.77–7.29 (m, furan and aromatic protons) .
Stability and Reactivity Trends
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds similar to 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzimidazole have been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole may exhibit similar properties .
Table 1: Summary of Anticancer Activities of Benzimidazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Ethyl-2-(furan-2-yl)-1H-benzimidazole | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| 4-Methylbenzimidazole | A549 (Lung Cancer) | TBD | Cell cycle arrest |
| 5-Fluorouracil | HeLa (Cervical Cancer) | TBD | Inhibition of DNA synthesis |
Note: TBD = To Be Determined; further studies are required to establish IC50 values for 1-Ethyl-2-(furan-2-yl)-1H-benzimidazole.
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. Research indicates that compounds containing the furan and benzimidazole moieties can exhibit significant antibacterial and antifungal activities. This suggests that 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole may similarly possess such properties, warranting further investigation for potential use in treating infectious diseases .
Wirkmechanismus
The mechanism of action of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s furan and benzimidazole rings allow it to form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at the 1-Position
1-Methyl Derivatives
- Example: 1-Methyl-2-(methylthio)-1H-benzo[d]imidazole (3a) Synthesis: Alkylation of 1H-benzo[d]imidazole-2-thiol with methyl iodide in DMF/K₂CO₃ (room temperature, 6 hours) . Application: Intermediate for pharmaceutical derivatives (e.g., V600EBRAF inhibitors) .
1-Ethyl Derivatives
- Target Compound : 1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole
- Melting Point: Not explicitly reported, but similar ethyl-substituted analogs (e.g., 1-ethyl-2-((2-isopropyl-5-methylcyclohexyl)thio)-1H-benzo[d]imidazole) are oils or solids with moderate yields (35–68%) .
Substituent Variations at the 2-Position
Furan-2-yl vs. Thiophen-2-yl
- 2-(Furan-2-yl)-1H-benzo[d]imidazole (3o/3at) Melting Point: 235–237°C (3at) vs. 285–287°C (3o) . Synthesis: One-pot condensation of o-phenylenediamine with furan-2-carbaldehyde in ethanol .
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3au)
Heterocyclic vs. Aromatic Substituents
Physicochemical and Spectroscopic Comparisons
*Estimated based on analogous syntheses .
Biologische Aktivität
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Synthesis
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a well-known scaffold in drug discovery. The synthesis typically involves the reaction of furan derivatives with substituted benzimidazoles. Recent studies have detailed various synthetic routes and modifications that enhance the biological activity of benzimidazole derivatives, including the incorporation of furan rings which are known to contribute to the bioactivity of compounds.
Anticancer Activity
A significant body of research indicates that benzimidazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures to 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole can inhibit tubulin polymerization, a critical mechanism for cancer cell proliferation.
Case Study: Tubulin Polymerization Inhibition
In vitro assays demonstrated that certain benzimidazole derivatives inhibited tubulin polymerization with IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and HeLa. The presence of electron-donating groups at specific positions on the benzimidazole ring enhanced activity significantly, suggesting a structure-activity relationship (SAR) that could be applicable to 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole as well .
Antimicrobial Activity
The antimicrobial properties of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole have been evaluated against various bacterial strains. Research indicates that similar compounds show significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while exhibiting weaker effects against Gram-negative strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-Ethyl-2-(furan-2-yl)-... | Staphylococcus aureus | < 10 |
| 6-Chloro-benzimidazole | Enterococcus faecalis | < 32 |
| Nitro-substituted derivatives | Escherichia coli | > 1024 |
The above table summarizes findings where compounds similar to 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole showed varying degrees of antimicrobial activity, with some derivatives achieving low minimum inhibitory concentrations (MICs) against pathogenic strains .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of benzimidazole derivatives, including those with furan substitutions. These compounds have been shown to inhibit pro-inflammatory cytokines like IL-1β in vitro.
Case Study: Cytokine Inhibition
In a study evaluating anti-inflammatory effects, specific benzimidazole derivatives exhibited moderate inhibition of IL-1β release, with some achieving up to 40% inhibition at concentrations around 30 µM. This suggests that modifications to the benzimidazole scaffold can enhance its ability to modulate inflammatory responses .
Q & A
Q. What are the most efficient synthetic routes for 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
The compound can be synthesized via a one-pot condensation of o-phenylenediamine with furan-2-carbaldehyde and ethyl iodide. Key steps include:
- Refluxing in acidic or basic media (e.g., NH₃ or H₂O with NaOH) to promote cyclization .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while sulfur additives can direct selectivity toward benzimidazole formation over quinoxalines .
- Monitoring via TLC (chloroform:methanol, 6:1 v/v) and purification via recrystallization (ice-cold water or boiling water with activated charcoal) .
Typical yields range from 70–85%, with variations attributed to substituent electronic effects and catalyst choice (e.g., LaCl₃ improves efficiency) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole?
- ¹H NMR : Expect signals for the ethyl group (δ 1.10–1.30 ppm for CH₃, δ 3.80–4.20 ppm for CH₂), furan protons (δ 6.30–7.40 ppm), and benzoimidazole aromatic protons (δ 7.15–7.75 ppm) .
- ¹³C NMR : Peaks at δ 14–20 ppm (CH₃), δ 35–45 ppm (CH₂), δ 110–160 ppm (aromatic carbons) .
- IR : Stretching bands at ~3,064 cm⁻¹ (C-H aromatic), ~1,648 cm⁻¹ (C=N imidazole), and furan-specific absorptions at ~1,545 cm⁻¹ .
- MS : Molecular ion peak at m/z 212 (M⁺) with fragmentation patterns matching furan and ethyl loss .
Q. What are common pitfalls in crystallizing 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole, and how can they be resolved?
- Low solubility : Use mixed solvents (e.g., ethanol/water) or activated charcoal to remove impurities .
- Polymorphism : Control cooling rates during recrystallization to favor a single crystal form .
- Validation : Refinement via SHELXL (R-factor < 5%) ensures structural accuracy .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the electronic and pharmacological properties of this compound?
- DFT calculations (B3LYP/6-31G*) optimize geometry and reveal frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating charge-transfer potential for optoelectronic applications .
- Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR or P2Y6R. For example, furan oxygen forms hydrogen bonds with P2Y6R residues (binding affinity ΔG ≈ -9.2 kcal/mol), suggesting antagonism .
Q. What contradictions exist in reported biological activity data for similar benzimidazoles, and how can they be reconciled?
- Antimicrobial activity : Derivatives with halogen substituents (e.g., Cl, Br) show higher activity against S. aureus (MIC ~2 µg/mL) compared to furan analogs (MIC ~8 µg/mL), likely due to increased lipophilicity .
- Cytotoxicity : Discrepancies in IC₃₀ values (e.g., 5–50 µM for PI3Kα inhibition) may arise from assay conditions (e.g., serum concentration) or cell line variability .
Q. How can structure-activity relationships (SAR) guide the design of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole derivatives for anticancer applications?
- Substituent effects :
- Hybrid scaffolds : Conjugation with triazole or thiazole rings improves selectivity for kinase targets (e.g., EGFR) .
Q. What advanced catalytic systems (e.g., nano-SiO₂, TDAE) improve the sustainability of synthesizing this compound?
- Nano-SiO₂ : Reduces reaction time (2–4 hours vs. 12 hours) and increases yield (90% vs. 70%) by providing a high-surface-area acidic catalyst .
- TDAE methodology : Enables C-C bond formation under mild conditions, avoiding toxic solvents .
Data Contradiction Analysis
Q. Why do reported melting points for 2-(furan-2-yl)-1H-benzo[d]imidazole derivatives vary (285–314°C)?
Q. How can conflicting NMR data for similar compounds inform experimental design?
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., furan protons by ~0.3 ppm) .
- Dynamic effects : Rotamers of the ethyl group may split peaks; elevated temperatures (60°C) simplify spectra .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
